Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate
Description
Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a diazaspiro[3.5]nonane core substituted with a benzyl carboxylate group and a 1-isopropylpyrazole moiety. The spirocyclic framework enhances conformational rigidity, which may improve binding specificity and metabolic stability compared to linear analogs .
Properties
Molecular Formula |
C21H28N4O2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
benzyl 3-(1-propan-2-ylpyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C21H28N4O2/c1-16(2)25-13-18(12-23-25)19-21(15-22-19)8-10-24(11-9-21)20(26)27-14-17-6-4-3-5-7-17/h3-7,12-13,16,19,22H,8-11,14-15H2,1-2H3 |
InChI Key |
WWCSZXXQYYPFTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Diazaspiro Core
Method A: Nucleophilic Substitution and Cyclization
- Starting materials : Diamines or dihalides, such as 2,7-diazaspiro[3.5]nonane derivatives.
- Reaction conditions : The diamine reacts with suitable di-electrophiles (e.g., dihalides or activated esters) under reflux in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
- Outcome : Formation of the spirocyclic structure via intramolecular cyclization, yielding the diazaspiro[3.5]nonane framework.
Functionalization with Pyrazole
Method B: Nucleophilic Aromatic Substitution on Pyrazole
- Preparation of 1-(propan-2-yl)-pyrazol-4-amine : Synthesized via cyclization of suitable hydrazines and β-ketoesters, followed by alkylation with isopropyl halides.
- Coupling step : The pyrazole derivative reacts with the diazaspiro core bearing a reactive leaving group (e.g., halogen or activated ester) at the 4-position.
- Reaction conditions : Reflux in polar solvents with base catalysts like potassium carbonate or sodium hydride.
- Outcome : Formation of the pyrazolyl-spiro compound via nucleophilic substitution at the 4-position.
Esterification with Benzyl Carboxylate
Method C: Carboxylate Ester Formation
- Starting material : The carboxylic acid derivative of the spiro compound.
- Reaction : The acid reacts with benzyl alcohol in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or via Fischer esterification under acidic catalysis.
- Conditions : Reflux with catalytic amounts of sulfuric acid or using microwave-assisted esterification for enhanced yields.
- Outcome : Benzyl ester formation, yielding the target compound.
Data Table Summarizing Key Reaction Conditions
Research Findings and Notes
- Patents and literature indicate that the key to synthesizing such complex spiro compounds involves controlling regioselectivity during cyclization and substitution steps, often utilizing protecting groups to prevent side reactions.
- The pyrazole moiety is typically introduced via nucleophilic substitution on activated aromatic intermediates, which are prepared through cyclization of hydrazines and β-ketoesters.
- Esterification is optimized via microwave-assisted techniques or using coupling agents like DCC to improve yields and reduce reaction times.
- Purification often involves flash chromatography or recrystallization from suitable solvents, such as hexane/ethyl acetate mixtures.
Additional Considerations
- Reaction optimization : Temperature control and choice of solvent are crucial for maximizing yield and purity.
- Stereochemistry : Chiral centers in the diazaspiro core require stereoselective synthesis or resolution.
- Safety : Handling of reactive intermediates like acyl chlorides and halogenated compounds necessitates appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of benzyl derivatives .
Scientific Research Applications
Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the 2,7-diazaspiro[3.5]nonane family, which is frequently modified with aryl or heteroaryl groups. Key structural analogs include:
Key Observations :
- The benzyl carboxylate group in the target compound may confer higher lipophilicity than tert-butyl analogs, affecting blood-brain barrier permeability .
Pharmacological and Physicochemical Properties
Biological Activity
Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS No. 2060029-06-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₈N₄O₂ |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 2060029-06-1 |
Research indicates that compounds with similar structures, particularly those containing the pyrazole moiety, often exhibit significant biological activities such as:
- Antiproliferative Effects : Compounds derived from pyrazole have shown the ability to inhibit cancer cell proliferation. For instance, studies on related compounds revealed a mechanism involving the modulation of autophagy and inhibition of mTORC1 signaling pathways, which are crucial in cancer cell survival and growth .
- Autophagy Modulation : The compound may influence autophagic processes, potentially enhancing basal autophagy while impairing autophagic flux under nutrient-deficient conditions. This dual effect can selectively target cancer cells that rely on autophagy for survival in hostile tumor microenvironments .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzyl-substituted pyrazoles. For example, compounds structurally similar to this compound have demonstrated:
- Submicromolar Antiproliferative Activity : Certain derivatives have shown potent activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2), indicating their potential as therapeutic agents in oncology .
- In Vivo Efficacy : In animal models, compounds with similar scaffolds exhibited dose-dependent antitumor effects, suggesting that they may be effective in clinical settings .
Other Biological Activities
Beyond anticancer effects, there is emerging evidence that pyrazole derivatives may also exhibit:
- Anti-inflammatory Properties : Some studies suggest that these compounds can modulate immune responses and may be beneficial in treating inflammatory diseases by targeting chemokine receptors involved in immune signaling pathways .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives, including this compound, which demonstrated:
- Cell Line Testing : The compound was tested against various cancer cell lines, showing significant reductions in cell viability at nanomolar concentrations.
- Mechanistic Insights : Further investigations revealed that the compound's anticancer activity was linked to its ability to disrupt mTORC1 signaling and enhance autophagic degradation processes under stress conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
